1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate
Overview
Description
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an allyl group, a methylphenoxy group, a piperazine ring, and an oxalate moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:
-
Formation of the Allyl-Methylphenoxy Intermediate
- React 2-allyl-4-methylphenol with an appropriate halogenating agent (e.g., thionyl chloride) to form 2-allyl-4-methylphenyl chloride.
- React the resulting chloride with sodium phenoxide to obtain 2-allyl-4-methylphenoxy.
-
Formation of the Piperazine Intermediate
- React p-tolylamine with ethylene oxide to form N-(p-tolyl)ethanolamine.
- Cyclize the ethanolamine with a suitable dehydrating agent (e.g., phosphorus oxychloride) to form 4-(p-tolyl)piperazine.
-
Coupling of Intermediates
- React the 2-allyl-4-methylphenoxy intermediate with the 4-(p-tolyl)piperazine intermediate in the presence of a base (e.g., potassium carbonate) to form 1-(2-allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol.
-
Formation of the Oxalate Salt
- React the final product with oxalic acid to form the oxalate salt of 1-(2-allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxalate moiety can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Hydrolysis: The oxalate salt can be hydrolyzed to release the free base.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as sodium methoxide or potassium cyanide.
Hydrolysis: Use of acidic or basic conditions to facilitate hydrolysis.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Hydrolysis: Formation of the free base and oxalic acid.
Scientific Research Applications
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a receptor antagonist or enzyme inhibitor.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors, such as G-protein-coupled receptors, to exert its effects.
Enzyme Inhibition: The compound may inhibit specific enzymes, such as kinases or proteases, to modulate cellular processes.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate can be compared with other similar compounds, such as:
1-(2-Allyl-4-methylphenoxy)-3-(4-(m-tolyl)piperazin-1-yl)propan-2-ol oxalate: Similar structure but with a different substitution pattern on the piperazine ring.
1-(2-Allyl-4-methylphenoxy)-3-(4-(o-tolyl)piperazin-1-yl)propan-2-ol oxalate: Similar structure but with a different substitution pattern on the piperazine ring.
1-(2-Allyl-4-methylphenoxy)-3-(4-(p-chlorophenyl)piperazin-1-yl)propan-2-ol oxalate: Similar structure but with a different substituent on the piperazine ring.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-methyl-2-prop-2-enylphenoxy)propan-2-ol;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.C2H2O4/c1-4-5-21-16-20(3)8-11-24(21)28-18-23(27)17-25-12-14-26(15-13-25)22-9-6-19(2)7-10-22;3-1(4)2(5)6/h4,6-11,16,23,27H,1,5,12-15,17-18H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKFFBCZVDNYQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C)CC=C)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.